Oxybuprocaine Hydrochloride

Description

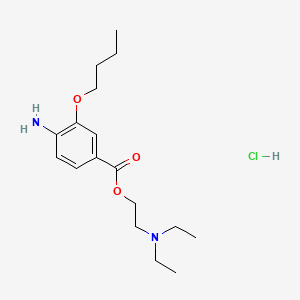

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

2-(diethylamino)ethyl 4-amino-3-butoxybenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2O3.ClH/c1-4-7-11-21-16-13-14(8-9-15(16)18)17(20)22-12-10-19(5-2)6-3;/h8-9,13H,4-7,10-12,18H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRGUDWLMFLCODA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC(=C1)C(=O)OCCN(CC)CC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

99-43-4 (Parent) | |

| Record name | Benoxinate hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005987826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4045393 | |

| Record name | Benoxinate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5987-82-6 | |

| Record name | Oxybuprocaine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5987-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benoxinate hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005987826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benoxinate hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759847 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benoxinate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(diethylamino)ethyl 4-amino-3-butoxybenzoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.280 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENOXINATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0VE4U49K15 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Oxybuprocaine Hydrochloride on Voltage-Gated Sodium Channels

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxybuprocaine, also known as benoxinate, is an ester-type local anesthetic predominantly used in ophthalmology and otolaryngology.[1][2][3][4] Its clinical efficacy stems from its ability to induce a transient, localized sensory blockade by inhibiting nerve impulse initiation and conduction.[1][2] The primary molecular target for this action is the voltage-gated sodium channel (VGSC).[1][2][3][5] This guide provides a detailed examination of the mechanism by which Oxybuprocaine interacts with VGSCs, focusing on its state-dependent binding, effects on channel kinetics, and the molecular determinants of its action. Quantitative data are summarized, and relevant experimental protocols are detailed to provide a comprehensive resource for research and development professionals.

Core Mechanism of Action: State-Dependent Blockade

Like other local anesthetics, Oxybuprocaine's interaction with VGSCs is not static; its binding affinity is intricately linked to the conformational state of the channel.[6][7] VGSCs cycle through three primary states: resting (closed), open, and inactivated. The prevailing model for local anesthetic action, the "Modulated Receptor Hypothesis," posits that these drugs exhibit different affinities for each state, thereby "modulating" channel availability.[8]

Oxybuprocaine binds reversibly to the sodium channels, stabilizing the neuronal membrane and decreasing its permeability to sodium ions.[1][2][3][5] This inhibition of depolarization blocks the initiation and conduction of nerve impulses.[1][2][3] The drug demonstrates significantly higher affinity for the open and inactivated states of the channel compared to the resting state.[6][7][9][10] This state-dependency is crucial for its clinical effect and manifests as "use-dependent" or "phasic" block, where the degree of inhibition increases with the frequency of nerve stimulation (i.e., action potentials).[11] During periods of high-frequency firing, as seen in pain signaling, channels spend more time in the open and inactivated states, making them more susceptible to blockade by Oxybuprocaine.

The binding site for local anesthetics is located within the inner pore of the VGSC, formed by the S6 transmembrane segments of the channel's four homologous domains (I-IV).[6][12][13] Key amino acid residues, particularly an aromatic phenylalanine (F1764 in NaV1.2), have been identified as critical determinants of state-dependent binding for local anesthetics.[11][12] Oxybuprocaine, being a tertiary amine, can exist in both charged (protonated) and neutral forms. The neutral form is thought to traverse the lipid membrane to access the cytoplasm, where the protonated, active form enters the inner pore through the open activation gate to bind to its receptor site.[6][7]

Caption: State-dependent binding of Oxybuprocaine to VGSCs.

Quantitative Analysis of Channel Inhibition

While specific quantitative data for Oxybuprocaine's direct action on various VGSC subtypes is less prevalent in publicly accessible literature compared to drugs like lidocaine or bupivacaine, general principles and comparative data for other local anesthetics provide a framework for understanding its potency. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of channel blockade. For local anesthetics, IC50 values are highly dependent on the experimental conditions, particularly the holding potential and stimulation frequency, which alter the distribution of channel states.

The table below presents typical IC50 values for the local anesthetic bupivacaine, which serves as a comparator to contextualize the potency of Oxybuprocaine.[14] These values illustrate the principle of state-dependent inhibition.

| Drug | Channel State | IC50 (µM) | Cell Line | Comments |

| Bupivacaine | Resting (Tonic Block) | 178 ± 8 | ND7/23 | Inhibition of channels primarily in the resting state. |

| Bupivacaine | Use-Dependent Block | Not specified | ND7/23 | A strong use-dependent block was observed at 10 Hz stimulation.[14] |

Note: Data specific to Oxybuprocaine is limited in the provided search results. The values for bupivacaine are illustrative of a potent local anesthetic.

Effects on Channel Gating Kinetics

Oxybuprocaine's binding to the VGSC allosterically modulates the channel's gating properties. The primary effects include:

-

Stabilization of Inactivation: By binding with high affinity to the inactivated state, Oxybuprocaine stabilizes this conformation.[15] This is observed experimentally as a hyperpolarizing (leftward) shift in the voltage-dependence of steady-state inactivation.[15][16] This shift means that fewer channels are available to open at normal resting membrane potentials, reducing excitability.

-

Slowing of Recovery from Inactivation: The drug "traps" the channel in the inactivated state, significantly slowing the rate of recovery back to the resting state upon repolarization. This is a key factor in the cumulative, use-dependent nature of the block.

-

Reduced Channel Conductance: The physical presence of the drug molecule within the pore sterically hinders the passage of sodium ions, thereby reducing the single-channel conductance when the channel is in the open state.

Key Experimental Protocols

The characterization of Oxybuprocaine's effects on VGSCs relies heavily on electrophysiological techniques, particularly the patch-clamp method.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the measurement of ionic currents across the entire cell membrane of a single cell expressing VGSCs (e.g., cultured neuroblastoma cells like ND7/23 or heterologous expression systems like Xenopus oocytes or HEK-293 cells).[14][17]

Methodology:

-

Cell Preparation: Cells expressing the target VGSC subtype are cultured on glass coverslips.

-

Solution Preparation:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH adjusted to 7.4 with NaOH.[8]

-

Internal (Pipette) Solution (in mM): 10 NaCl, 50 CsCl, 60 CsF, 20 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.[8] Cesium (Cs+) and fluoride (F-) are used to block potassium and calcium channels, isolating the sodium current.

-

-

Recording:

-

A glass micropipette with a ~1 µm tip, filled with the internal solution, is pressed against a cell.

-

Suction is applied to form a high-resistance "giga-seal" between the pipette and the cell membrane.

-

A further pulse of suction ruptures the membrane patch, establishing the "whole-cell" configuration.

-

A voltage-clamp amplifier controls the membrane potential and records the resulting sodium currents.

-

-

Voltage Protocols:

-

Tonic Block: From a negative holding potential (e.g., -120 mV, where most channels are resting), a depolarizing test pulse (e.g., to -10 mV) is applied at a low frequency (e.g., 0.1 Hz) before and after drug application.[16] The reduction in peak current amplitude reflects tonic block.

-

Use-Dependent Block: A train of depolarizing pulses is applied at a higher frequency (e.g., 10 Hz).[14] The progressive decrease in current amplitude during the train indicates use-dependent block.

-

Steady-State Inactivation: The membrane is held at various conditioning pre-pulse potentials for a prolonged duration (e.g., 150-500 ms) before a test pulse to a fixed potential.[15][18] Plotting the normalized peak current against the pre-pulse potential generates an inactivation curve. A leftward shift in the presence of the drug indicates stabilization of the inactivated state.

-

Caption: Workflow for a typical patch-clamp experiment.

Implications for Drug Development

Understanding the detailed mechanism of Oxybuprocaine's action on VGSCs is vital for the development of novel local anesthetics with improved therapeutic profiles. Key areas of interest include:

-

Subtype Selectivity: Humans express nine different VGSC subtypes (NaV1.1-1.9) with distinct tissue distributions and physiological roles. Developing drugs that selectively target subtypes involved in pain transmission (e.g., NaV1.7, NaV1.8) over cardiac (NaV1.5) or motor neuron (NaV1.4) subtypes could significantly reduce systemic toxicity and side effects.

-

Optimizing Kinetics: Modifying the chemical structure of anesthetic molecules can alter their binding and unbinding kinetics. This could lead to drugs with a faster onset, a more desirable duration of action, or enhanced use-dependence, making them more effective for specific clinical applications.

-

Novel Delivery Systems: The requirement for the neutral form to cross the membrane is a key step. Development of delivery systems that enhance local drug concentration and penetration can improve efficacy and reduce the total required dose.

References

- 1. Oxybuprocaine hydrochloride | Sodium Channel | TargetMol [targetmol.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Oxybuprocaine | C17H28N2O3 | CID 4633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. rupress.org [rupress.org]

- 11. academic.oup.com [academic.oup.com]

- 12. Molecular determinants of state-dependent block of Na+ channels by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanisms of Drug Binding to Voltage-Gated Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of Voltage-Gated Na+ Channels by Bupivacaine Is Enhanced by the Adjuvants Buprenorphine, Ketamine, and Clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ahajournals.org [ahajournals.org]

- 16. rupress.org [rupress.org]

- 17. Voltage-dependent blockade by bupivacaine of cardiac sodium channels expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Voltage-Gated Sodium Channels in Neocortical Pyramidal Neurons Display Cole-Moore Activation Kinetics [frontiersin.org]

Molecular Interaction of Oxybuprocaine Hydrochloride with Sodium Channel Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Oxybuprocaine Hydrochloride and Sodium Channels

This compound is a local anesthetic used primarily in ophthalmology and otolaryngology.[3][4][5][6] Its mechanism of action involves the reversible blockade of voltage-gated sodium channels.[3][5][6] By binding to these channels, oxybuprocaine stabilizes the neuronal membrane in a depolarized state, decreasing its permeability to sodium ions and thus preventing the transmission of nerve impulses.[3][5][6]

Voltage-gated sodium channels are a family of transmembrane proteins that are essential for the rising phase of the action potential in neurons and other excitable cells.[1][7] In humans, there are nine functional α-subunits (Nav1.1–Nav1.9), which form the ion-conducting pore and contain the binding sites for drugs and toxins.[1][2][7] These subtypes are expressed in a tissue-specific manner and exhibit distinct biophysical and pharmacological properties.[2] The development of subtype-selective sodium channel blockers is a key goal in drug discovery to achieve targeted therapeutic effects with fewer side effects.[2]

Mechanism of Action: State-Dependent Blockade

The interaction of local anesthetics like oxybuprocaine with sodium channels is highly dependent on the conformational state of the channel. Sodium channels can exist in three primary states:

-

Resting (Closed) State: At negative resting membrane potentials, the channel is closed but available to open in response to depolarization.

-

Open (Activated) State: Upon membrane depolarization, the channel opens, allowing the influx of sodium ions.

-

Inactivated State: Following a brief opening, the channel enters a non-conducting inactivated state.

Local anesthetics exhibit different affinities for these states, a phenomenon known as state-dependent block or the modulated receptor hypothesis .[8] Generally, they have a higher affinity for the open and inactivated states than for the resting state.[8] This property leads to a "use-dependent" block, where the inhibitory effect is more pronounced in rapidly firing neurons, as these channels spend more time in the open and inactivated states.

dot

Quantitative Analysis of Oxybuprocaine-Sodium Channel Interactions

A thorough understanding of the molecular interactions requires quantitative data on the binding affinity and kinetics of oxybuprocaine with different sodium channel subtypes and states. Key parameters include:

-

IC50: The half-maximal inhibitory concentration, indicating the potency of the drug.

-

Kd (or Ki): The dissociation constant, reflecting the affinity of the drug for the channel.

-

On- and Off-Rates: The kinetics of drug binding and unbinding.

While specific experimental data for oxybuprocaine across various Nav subtypes is limited in the public domain, the following tables provide an illustrative framework for how such data would be presented. The values are hypothetical and based on the known properties of other local anesthetics.

Table 1: Illustrative IC50 Values of Oxybuprocaine for Different Sodium Channel States

| Sodium Channel State | Illustrative IC50 (µM) |

| Resting State | > 1000 |

| Open State | 50 - 100 |

| Inactivated State | 10 - 50 |

Table 2: Illustrative Affinity (Ki) of Oxybuprocaine for Various Sodium Channel Subtypes (Inactivated State)

| Sodium Channel Subtype | Tissue Location | Illustrative Ki (µM) |

| Nav1.1 | Central Nervous System | 25 |

| Nav1.2 | Central Nervous System | 30 |

| Nav1.4 | Skeletal Muscle | 45 |

| Nav1.5 | Cardiac Muscle | 15 |

| Nav1.7 | Peripheral Nervous System | 20 |

| Nav1.8 | Peripheral Nervous System | 35 |

Experimental Protocols

The primary technique for studying the interaction of drugs with ion channels is patch-clamp electrophysiology . This method allows for the recording of ion currents through single channels or across the entire cell membrane.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the sum of currents from all sodium channels in a cell.

Objective: To determine the effect of oxybuprocaine on the voltage-dependent properties and kinetics of a specific sodium channel subtype expressed in a cell line (e.g., HEK293 cells).

Materials:

-

HEK293 cells stably expressing the desired Nav subtype.

-

Patch-clamp rig (amplifier, micromanipulator, microscope).

-

Borosilicate glass capillaries for pulling micropipettes.

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.

-

External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES; pH adjusted to 7.4 with NaOH.

-

This compound stock solution.

Procedure:

-

Cell Preparation: Culture cells to 50-80% confluency. Dissociate cells using a gentle enzyme (e.g., trypsin) and re-plate them onto glass coverslips for recording.

-

Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 1-3 MΩ when filled with the internal solution.

-

Giga-seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell interior.

-

Data Acquisition:

-

Voltage-clamp the cell at a holding potential where most channels are in the resting state (e.g., -120 mV).

-

Apply a series of depolarizing voltage steps to elicit sodium currents.

-

To study state-dependence, vary the holding potential or use pre-pulses to enrich the population of inactivated channels.

-

-

Drug Application: Perfuse the external solution containing the desired concentration of oxybuprocaine over the cell.

-

Data Analysis: Measure the peak sodium current amplitude, inactivation kinetics, and voltage-dependence of activation and inactivation in the absence and presence of the drug to determine IC50 values and other parameters.

dot

Molecular Determinants of Binding

Studies on other local anesthetics have identified key amino acid residues within the pore-forming S6 transmembrane segments of the sodium channel α-subunit as crucial for binding.[1] Aromatic residues, such as phenylalanine and tyrosine, in the S6 segments of domains III and IV are particularly important for the high-affinity, state-dependent block.[1] It is highly probable that oxybuprocaine interacts with these same residues in the inner pore of the channel. The positively charged tertiary amine of oxybuprocaine likely interacts with the channel's electric field, while the aromatic ring and butoxy group may engage in hydrophobic and van der Waals interactions with the pore-lining residues.

dot

Conclusion and Future Directions

This compound is an effective local anesthetic that functions through the blockade of voltage-gated sodium channels. Its interaction is likely state-dependent, with higher affinity for the open and inactivated states of the channel, consistent with other drugs in its class. While the general mechanism is understood, a significant gap exists in the literature regarding the specific quantitative interactions of oxybuprocaine with the various Nav subtypes.

Future research should focus on detailed electrophysiological studies to characterize the affinity, kinetics, and subtype selectivity of oxybuprocaine. Such data would not only provide a more complete understanding of its molecular pharmacology but could also inform the development of novel, more selective local anesthetics with improved therapeutic profiles. High-throughput automated patch-clamp systems could be employed to screen oxybuprocaine against a panel of all human Nav subtypes to generate a comprehensive selectivity profile.

References

- 1. Mechanisms of Drug Binding to Voltage-Gated Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Subtype-selective targeting of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. abmole.com [abmole.com]

- 5. This compound | Sodium Channel | TargetMol [targetmol.com]

- 6. Oxybuprocaine | C17H28N2O3 | CID 4633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Oxybuprocaine Hydrochloride's Effect on Neuronal Firing Rates and Action Potentials

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxybuprocaine hydrochloride is a potent local anesthetic of the ester type, widely utilized in ophthalmology and other topical applications. Its clinical efficacy in inducing temporary, reversible nerve blockade stems from its direct interaction with the fundamental mechanisms of neuronal excitability. This technical guide provides a comprehensive analysis of the electrophysiological effects of this compound on neuronal firing rates and action potentials. At its core, oxybuprocaine functions as a state-dependent blocker of voltage-gated sodium channels (VGSCs), the primary conduits for the initiation and propagation of action potentials. By binding to these channels, oxybuprocaine stabilizes the neuronal membrane, increases the threshold for excitation, and consequently inhibits the generation and conduction of nerve impulses. This guide will delve into the molecular interactions, present available—though limited—quantitative data, and detail the experimental protocols necessary to elucidate these effects, offering a valuable resource for researchers in neuroscience and pharmacology.

Core Mechanism of Action: Blockade of Voltage-Gated Sodium Channels

The primary pharmacological target of this compound, like all local anesthetics, is the voltage-gated sodium channel (VGSC) embedded in the neuronal cell membrane. These channels are crucial for the rapid influx of sodium ions that underlies the depolarization phase of an action potential.

Oxybuprocaine exerts its inhibitory effects by physically occluding the sodium ion permeation pathway. The molecule, in its charged form, is thought to access its binding site from the intracellular side of the channel. This implies that the uncharged form of oxybuprocaine first diffuses across the lipid bilayer of the neuronal membrane. Once in the axoplasm, it equilibrates into its charged form, which then binds to a specific receptor site within the inner pore of the VGSC. This binding effectively blocks the channel, preventing the influx of sodium ions and thereby halting the propagation of the action potential.

The blockade of VGSCs by oxybuprocaine is both voltage- and use-dependent. This means that the drug has a higher affinity for sodium channels that are in the open or inactivated states compared to the resting state. Consequently, nerves that are firing at a higher frequency are more susceptible to blockade by oxybuprocaine, a phenomenon known as use-dependent or phasic block. This property is clinically significant as it allows for a more pronounced effect on actively signaling pain fibers.

dot

Quantitative Effects on Neuronal Firing and Action Potentials

While the qualitative mechanism of oxybuprocaine is well-established, specific quantitative data from electrophysiological studies on its effects on neuronal firing rates and action potential parameters are not as readily available in the public domain as for other local anesthetics like lidocaine or bupivacaine. However, based on its known mechanism and comparative clinical studies, the expected effects can be outlined. The following tables provide a template for the expected dose-dependent effects of this compound, with placeholder data to illustrate the anticipated trends. For comparative context, representative data for lidocaine are included where available.

Table 1: Effect of this compound on Neuronal Firing Rate

| Concentration (µM) | Firing Frequency (Hz) - Control | Firing Frequency (Hz) - Post-Oxybuprocaine | % Decrease in Firing Rate |

| 1 | 20 | Data not available | Data not available |

| 10 | 20 | Data not available | Data not available |

| 100 | 20 | Data not available | Data not available |

| 1000 | 20 | Data not available | Data not available |

Note: Specific quantitative data for oxybuprocaine's effect on neuronal firing rates from in vitro studies were not identified in the searched literature. The expected trend is a dose-dependent decrease in firing frequency, leading to complete cessation at higher concentrations.

Table 2: Effect of this compound on Action Potential Parameters

| Parameter | Control | Oxybuprocaine (10 µM) | Oxybuprocaine (100 µM) | Lidocaine (100 µM) - Reference |

| Amplitude (mV) | 100 | Reduced | Significantly Reduced | Decreased |

| Duration (ms) | 1.5 | Slightly Increased | Increased | Increased |

| Maximum Rise Rate (V/s) | 500 | Reduced | Significantly Reduced | Decreased |

| Maximum Fall Rate (V/s) | -200 | Reduced | Significantly Reduced | Decreased |

| Threshold (mV) | -50 | Elevated (Less Negative) | Significantly Elevated | Elevated |

Note: The values for oxybuprocaine are illustrative of the expected effects. The reduction in the maximum rise rate of the action potential is a direct consequence of sodium channel blockade. The increase in action potential duration can be attributed to the inhibition of potassium channels, although to a lesser extent than sodium channels.

Table 3: Comparative Potency of Local Anesthetics (IC50 for Tonic Block of Resting Na+ Channels)

| Local Anesthetic | IC50 (µM) |

| Oxybuprocaine | Data not available |

| Bupivacaine | 178 ± 8 |

| Lidocaine | ~300 - 1000 (varies with conditions) |

Note: IC50 values are highly dependent on experimental conditions such as the specific sodium channel isoform, holding potential, and stimulation frequency. The provided value for bupivacaine is from a study on ND7/23 neuroblastoma cells.[1]

Experimental Protocols

To quantitatively assess the impact of this compound on neuronal firing and action potentials, whole-cell patch-clamp electrophysiology is the gold standard. The following outlines a typical experimental protocol for recording from cultured dorsal root ganglion (DRG) neurons, a common model for studying the effects of local anesthetics on sensory neurons.

Primary Culture of Dorsal Root Ganglion (DRG) Neurons

-

Animal Model: Adult male Sprague-Dawley rats (200-250 g).

-

Dissection: Euthanize the rat according to approved animal care protocols. Dissect the vertebral column to expose the DRGs. Carefully excise the DRGs and place them in ice-cold, oxygenated Dulbecco's Modified Eagle Medium (DMEM).

-

Enzymatic Digestion: Transfer the DRGs to a solution containing a mixture of collagenase and dispase in DMEM and incubate at 37°C for 45-60 minutes to dissociate the neurons.

-

Mechanical Dissociation: Following enzymatic digestion, gently triturate the ganglia using fire-polished Pasteur pipettes of decreasing tip diameter to obtain a single-cell suspension.

-

Plating: Centrifuge the cell suspension and resuspend the pellet in a growth medium (e.g., Neurobasal medium supplemented with B-27, L-glutamine, and penicillin/streptomycin). Plate the neurons onto poly-D-lysine and laminin-coated glass coverslips.

-

Incubation: Culture the neurons at 37°C in a humidified atmosphere of 5% CO2 for 24-48 hours before recording.

Whole-Cell Patch-Clamp Recording

-

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm.

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~300 mOsm.

-

-

Electrode Preparation: Pull patch pipettes from borosilicate glass capillaries using a micropipette puller. The ideal pipette resistance is 3-5 MΩ when filled with the internal solution.

-

Recording Setup: Place a coverslip with cultured DRG neurons in a recording chamber mounted on the stage of an inverted microscope. Perfuse the chamber with the external solution at a constant rate.

-

Giga-seal Formation: Under visual guidance, approach a healthy-looking neuron with the patch pipette. Apply gentle positive pressure to the pipette. Once the pipette tip touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (a "giga-seal," >1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: After establishing a giga-seal, apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, thereby gaining electrical access to the cell's interior.

-

Data Acquisition:

-

Current-Clamp Mode: To study action potentials and firing rates, operate the amplifier in current-clamp mode. Inject depolarizing current steps of varying amplitudes and durations to elicit action potentials. Record the membrane potential responses.

-

Voltage-Clamp Mode: To study the effect on voltage-gated sodium currents, switch to voltage-clamp mode. Hold the neuron at a negative potential (e.g., -80 mV) and apply depolarizing voltage steps to activate the sodium channels. Record the resulting inward sodium currents.

-

-

Drug Application: Prepare stock solutions of this compound in the external solution at various concentrations. Apply the different concentrations to the recorded neuron via the perfusion system. Record the changes in firing rate, action potential parameters, and sodium currents in the presence of the drug.

-

Data Analysis: Analyze the recorded data using appropriate software (e.g., Clampfit, AxoGraph). Measure parameters such as action potential amplitude, duration, threshold, and maximum rise and fall rates, as well as the peak amplitude of the sodium current.

dot

Visualization of Signaling Pathways and Logical Relationships

The interaction of oxybuprocaine with the neuronal membrane and VGSCs can be visualized as a signaling pathway that ultimately leads to the inhibition of nerve impulse conduction.

dotdot digraph "Signaling_Pathway" { graph [bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Oxy_Admin" [label="Oxybuprocaine Administration (Topical)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Diffusion" [label="Diffusion Across Cell Membrane (Uncharged Form)", fillcolor="#FFFFFF"]; "Equilibrium" [label="Intracellular Equilibrium (Charged Form)", fillcolor="#FFFFFF"]; "Binding" [label="Binding to Voltage-Gated Na+ Channel (Inner Pore)", fillcolor="#FBBC05", fontcolor="#202124"]; "Blockade" [label="Na+ Channel Blockade", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Inhibition" [label="Inhibition of Na+ Influx", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Depol_Inhibit" [label="Inhibition of Depolarization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "AP_Block" [label="Action Potential Blockade", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Conduction_Block" [label="Nerve Conduction Block", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Anesthesia" [label="Local Anesthesia", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Oxy_Admin" -> "Diffusion"; "Diffusion" -> "Equilibrium"; "Equilibrium" -> "Binding"; "Binding" -> "Blockade"; "Blockade" -> "Inhibition"; "Inhibition" -> "Depol_Inhibit"; "Depol_Inhibit" -> "AP_Block"; "AP_Block" -> "Conduction_Block"; "Conduction_Block" -> "Anesthesia"; }

References

The Pharmacokinetics and Metabolism of Oxybuprocaine Hydrochloride: An In-depth Technical Guide for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxybuprocaine hydrochloride, a potent local anesthetic of the ester type, is widely utilized in ophthalmology for short-term procedures requiring topical anesthesia. Understanding its pharmacokinetic (PK) and metabolic profile in relevant animal models is paramount for preclinical safety and efficacy evaluation, as well as for the development of new formulations and therapeutic applications. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and metabolism of this compound, with a focus on data derived from animal studies. While extensive pharmacodynamic data exists for its local anesthetic effects in various species, this guide will also highlight the significant gaps in systemic pharmacokinetic data and present the well-characterized metabolic pathways primarily derived from human studies, which can serve as a foundational reference for preclinical investigations.

Pharmacokinetics in Animal Models

A thorough review of published literature reveals a notable scarcity of quantitative pharmacokinetic studies of this compound in animal models. The vast majority of research has focused on the pharmacodynamics of the drug, specifically the onset and duration of corneal anesthesia. While these studies are crucial for determining local efficacy, they do not provide data on systemic absorption, distribution, metabolism, and excretion (ADME).

It is known that after topical application of ophthalmic drugs, a significant portion can be absorbed systemically through the conjunctiva and the naso-lacrimal drainage system.[1] This systemic exposure is a critical consideration for safety assessment, especially in smaller animals where the relative dose may be higher.[1] The lack of systemic PK data in animals necessitates careful consideration and potentially further investigation during drug development.

Pharmacodynamic Studies in Animal Models

Numerous studies have evaluated the local anesthetic effect of this compound in the eyes of various animal species. These studies typically measure the corneal touch threshold (CTT) to quantify the degree and duration of anesthesia.

Table 1: Summary of Pharmacodynamic Parameters of 0.4% this compound in Animal Models

| Animal Model | Onset of Maximal Anesthesia | Duration of Significant Anesthesia | Reference(s) |

| Dogs | Within 1-5 minutes | Approximately 45 minutes | [2] |

| Cats | Within 1-5 minutes | Approximately 45 minutes | |

| Rats | Within 5 minutes | Approximately 65 minutes | [1] |

| Equids | Not explicitly stated | Not explicitly stated | [2] |

Note: The data presented are primarily for the local anesthetic effect on the cornea and do not represent systemic pharmacokinetic parameters.

Experimental Protocol: Corneal Anesthesia Assessment in Rats

This protocol is based on methodologies described in studies evaluating the local anesthetic effects of oxybuprocaine in rats.[1]

-

Animal Model: Adult Wistar or Sprague-Dawley rats of both sexes.

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Baseline Measurement: The baseline corneal touch threshold (CTT) is determined using a Cochet-Bonnet aesthesiometer. The nylon filament is extended to its maximum length and touched to the central cornea. The length is then gradually decreased until a blink reflex is elicited. This length is recorded as the baseline CTT.

-

Drug Administration: A single drop (approximately 30-50 µL) of 0.4% this compound ophthalmic solution is instilled into one eye. The contralateral eye may receive a placebo (e.g., sterile saline) to serve as a control.

-

Post-treatment Measurements: CTT measurements are repeated at predefined intervals (e.g., 1, 5, 10, 15, 30, 45, and 60 minutes) after drug administration to determine the onset, intensity, and duration of anesthesia.

-

Data Analysis: The CTT values at different time points are compared to the baseline values to assess the anesthetic effect.

Experimental workflow for assessing corneal anesthesia in animal models.

Metabolism of this compound

The metabolism of this compound (also referred to as benoxinate) primarily involves the hydrolysis of its ester linkage, a common metabolic route for ester-type local anesthetics. This initial step is followed by further modifications and conjugations to facilitate excretion.[3]

Identified Metabolites in Human Urine

Studies utilizing gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) have identified several metabolites of oxybuprocaine in human urine following oral administration.[3]

Table 2: Major Metabolites of this compound Identified in Human Urine

| Metabolite | Chemical Name |

| M1 | 3-Butoxy-4-aminobenzoic acid |

| M2 | 3-Butoxy-4-aminobenzoic acid glucuronide |

| M3 | 3-Butoxy-4-acetylaminobenzoic acid |

| M4 | 3-Hydroxy-4-aminobenzoic acid |

| M5 | 3-Hydroxy-4-acetylaminobenzoic acid |

Source: Data derived from human metabolism studies.[3]

Proposed Metabolic Pathway

The metabolism of oxybuprocaine is initiated by the cleavage of the ester bond, yielding 3-butoxy-4-aminobenzoic acid (M1) and diethylaminoethanol. The major metabolic pathway then involves the glucuronidation of M1 to form 3-butoxy-4-aminobenzoic acid glucuronide (M2), which is the most abundant metabolite.[3] Other identified pathways include acetylation of the amino group and hydroxylation of the butoxy side chain.[3]

Proposed metabolic pathway of this compound based on human data.

Analytical Methodologies

The quantification of oxybuprocaine and its metabolites in biological matrices is essential for pharmacokinetic and metabolism studies. The primary analytical techniques reported in the literature are gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).

Experimental Protocol: GC-MS Analysis of Oxybuprocaine and its Metabolites in Urine

This protocol is a generalized representation based on methods described for the analysis of oxybuprocaine and its metabolites in human urine.[3]

-

Sample Preparation:

-

Urine samples are collected and stored frozen until analysis.

-

An internal standard is added to the urine sample.

-

For the analysis of conjugated metabolites (e.g., glucuronides), enzymatic hydrolysis (e.g., using β-glucuronidase) is performed.

-

The sample is then subjected to solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes.

-

-

Derivatization:

-

The extracted analytes are derivatized (e.g., silylation) to increase their volatility for GC analysis.

-

-

GC-MS Analysis:

-

The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer.

-

The compounds are separated on a capillary column based on their boiling points and interaction with the stationary phase.

-

The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes.

-

-

Quantification:

-

The concentration of each analyte is determined by comparing its peak area to that of the internal standard and using a calibration curve prepared with known concentrations of standards.

-

General workflow for the GC-MS analysis of Oxybuprocaine and its metabolites.

Conclusion and Future Directions

This technical guide summarizes the available information on the pharmacokinetics and metabolism of this compound in animal models. While its local anesthetic properties are well-documented across various species, there is a significant lack of data regarding its systemic pharmacokinetics in these models. The metabolic pathways, primarily elucidated from human studies, suggest that ester hydrolysis is the key initial step.

For future preclinical development and a more comprehensive understanding of the safety and disposition of oxybuprocaine, the following research areas are critical:

-

Systemic Pharmacokinetic Studies in Animal Models: Conducting studies to determine key PK parameters (Cmax, Tmax, AUC, half-life, clearance, and volume of distribution) in relevant animal species (e.g., rabbits, dogs) after topical and/or systemic administration is essential.

-

Metabolite Profiling in Animal Models: Investigating the metabolic profile of oxybuprocaine in the plasma and urine of animal models to confirm if the metabolic pathways are consistent with those observed in humans.

-

In Vitro Metabolism Studies: Utilizing liver microsomes or hepatocytes from different animal species to characterize the enzymes involved in oxybuprocaine metabolism and to assess potential species differences.

Addressing these knowledge gaps will provide a more complete preclinical data package for this compound, facilitating its continued safe and effective use and enabling the development of novel applications.

References

- 1. Effects of topical application of 0.4% this compound ophthalmic solution and 1% ropivacaine hydrochloride on corneal sensitivity in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Degree of corneal anesthesia after topical application of 0.4% oxybuprocaine ophthalmic solution in normal equids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism of benoxinate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction of Oxybuprocaine Hydrochloride with Lipid Bilayers and Cell Membranes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxybuprocaine hydrochloride, a widely used topical anesthetic, exerts its primary pharmacological effect through the blockade of voltage-gated sodium channels in neuronal membranes. However, its interaction with the lipid components of cell membranes contributes significantly to both its therapeutic action and potential cytotoxicity. This technical guide provides a comprehensive overview of the current understanding of oxybuprocaine's engagement with lipid bilayers and cell membranes, summarizing available quantitative data, detailing relevant experimental methodologies, and visualizing the key signaling pathways involved in its cellular effects. A notable aspect of oxybuprocaine's cellular impact is the induction of mitochondria-dependent apoptosis, a process initiated by its interaction with and disruption of mitochondrial membranes. While direct quantitative biophysical data on oxybuprocaine's interaction with model lipid bilayers is limited in the current literature, this guide consolidates the existing knowledge on its cellular and molecular effects to provide a valuable resource for researchers in drug development and membrane biophysics.

Introduction

Oxybuprocaine is an ester-type local anesthetic predominantly used in ophthalmology. Its primary mechanism of action involves the reversible blockade of sodium channels, which inhibits the initiation and conduction of nerve impulses, resulting in local anesthesia[1][2][3]. Beyond this well-established interaction with ion channels, the amphiphilic nature of oxybuprocaine facilitates its partitioning into the lipid bilayer of cell membranes. This interaction can alter the physicochemical properties of the membrane, including its fluidity, permeability, and phase behavior, which may indirectly modulate the function of embedded proteins and trigger downstream cellular signaling events.

A critical aspect of oxybuprocaine's interaction with cell membranes is its effect on mitochondrial integrity. Research has demonstrated that oxybuprocaine can induce a dose- and time-dependent cytotoxicity in human corneal epithelial cells by triggering a mitochondria-dependent apoptotic pathway[1]. This process involves changes in plasma membrane permeability, disruption of the mitochondrial transmembrane potential, and the activation of a cascade of caspases[1]. Understanding the intricate details of these interactions is paramount for optimizing the clinical use of oxybuprocaine and for the development of new anesthetic agents with improved safety profiles.

Interaction with Lipid Bilayers: Physicochemical Effects

The interaction of local anesthetics with lipid bilayers is a complex phenomenon governed by factors such as the drug's hydrophobicity, charge, and molecular geometry, as well as the composition and phase state of the lipid membrane. While specific quantitative data for oxybuprocaine is not extensively available in the public domain, the effects of other local anesthetics on model lipid membranes can provide valuable insights.

Membrane Partitioning and Localization

The partitioning of a drug into the lipid bilayer is a crucial first step for its interaction with membrane components. The partition coefficient (K_p) quantifies the distribution of a molecule between the lipid and aqueous phases. For local anesthetics, both the neutral and charged forms can partition into the membrane, with the neutral form generally exhibiting higher affinity for the hydrophobic core[4]. The localization of the drug within the bilayer—whether near the headgroup region, in the acyl chain region, or at the interface—influences its effects on membrane properties.

Table 1: Quantitative Data on Oxybuprocaine's Membrane Interaction (Hypothetical)

| Parameter | Value | Experimental Condition | Reference |

| Partition Coefficient (K_p) | Data not available | DMPC/DPPC vesicles, pH 7.4 | |

| Change in Membrane Fluidity (Fluorescence Anisotropy of DPH) | Data not available | Egg PC liposomes, 37°C | |

| Shift in Phase Transition Temperature (T_m) of DPPC vesicles | Data not available | DSC, 1-10 mol% oxybuprocaine | |

| Change in Transition Enthalpy (ΔH) of DPPC vesicles | Data not available | DSC, 1-10 mol% oxybuprocaine |

Note: This table is included to highlight the type of quantitative data required for a complete biophysical characterization. Currently, specific values for oxybuprocaine are not available in the reviewed literature.

Effects on Membrane Fluidity and Phase Behavior

Local anesthetics can alter the fluidity of the lipid bilayer. This is often studied using fluorescence polarization or anisotropy of membrane probes like 1,6-diphenyl-1,3,5-hexatriene (DPH). An increase in membrane fluidity (decreased anisotropy) can affect the function of membrane-bound enzymes and ion channels.

Differential Scanning Calorimetry (DSC) is a powerful technique to study the effect of drugs on the phase behavior of lipid bilayers. Local anesthetics have been shown to broaden and shift the main phase transition (gel to liquid-crystalline phase) of phospholipid vesicles to lower temperatures, indicating a fluidizing effect[1]. They can also abolish the pre-transition, suggesting an interaction with the lipid headgroups.

Interaction with Cell Membranes: Cellular Consequences

Oxybuprocaine's interaction with the plasma and mitochondrial membranes of cells leads to significant physiological and pathological consequences, most notably the induction of apoptosis.

Induction of Plasma Membrane Permeability

Studies on human corneal epithelial cells have shown that oxybuprocaine can induce an increase in plasma membrane permeability[1]. This effect could be a contributing factor to the observed cytotoxicity and may facilitate the entry of the drug into the cell, allowing it to reach intracellular targets such as mitochondria.

Disruption of Mitochondrial Membrane Potential and Induction of Apoptosis

A key event in oxybuprocaine-induced cytotoxicity is the disruption of the mitochondrial transmembrane potential (ΔΨm)[1]. This depolarization is a critical step in the intrinsic pathway of apoptosis. The following sections and diagrams will detail this process.

Signaling Pathways

Mitochondria-Dependent Apoptosis Pathway Induced by Oxybuprocaine

The interaction of oxybuprocaine with the mitochondrial membrane initiates a signaling cascade that culminates in programmed cell death. This pathway involves the modulation of Bcl-2 family proteins and the activation of caspases.

Caption: Mitochondria-dependent apoptosis pathway initiated by oxybuprocaine.

Experimental Protocols

This section outlines generalized protocols for key experiments used to study the interaction of drugs like oxybuprocaine with lipid bilayers and cell membranes.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the changes in the thermotropic properties of lipid vesicles upon interaction with a drug.

Protocol Outline:

-

Liposome Preparation: Prepare multilamellar vesicles (MLVs) or large unilamellar vesicles (LUVs) of a model phospholipid (e.g., DPPC) in a buffer solution (e.g., PBS, pH 7.4).

-

Drug Incorporation: Incubate the liposome suspension with varying concentrations of this compound.

-

DSC Measurement:

-

Load the liposome-drug suspension into the sample pan and the corresponding buffer into the reference pan.

-

Scan a temperature range that encompasses the phase transition of the lipid (e.g., 25°C to 55°C for DPPC) at a defined scan rate (e.g., 1°C/min).

-

-

Data Analysis: Determine the phase transition temperature (T_m) and the enthalpy of the transition (ΔH) from the resulting thermogram.

Caption: General workflow for a Differential Scanning Calorimetry experiment.

Fluorescence Anisotropy Assay for Membrane Fluidity

This assay measures changes in the rotational mobility of a fluorescent probe embedded in the lipid bilayer.

Protocol Outline:

-

Liposome Preparation: Prepare LUVs of a chosen lipid composition.

-

Probe Incorporation: Incubate the liposomes with a fluorescent probe such as DPH.

-

Drug Addition: Add varying concentrations of oxybuprocaine to the liposome-probe suspension.

-

Fluorescence Measurement:

-

Excite the sample with vertically polarized light at the probe's excitation wavelength.

-

Measure the fluorescence emission intensity parallel (I_vv) and perpendicular (I_vh) to the excitation plane.

-

-

Anisotropy Calculation: Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (I_vv - G * I_vh) / (I_vv + 2 * G * I_vh), where G is the grating correction factor.

Mitochondrial Membrane Potential (ΔΨm) Assay

The fluorescent dye JC-1 is commonly used to measure changes in ΔΨm.

Protocol Outline:

-

Cell Culture: Culture human corneal epithelial cells (or other relevant cell lines) in appropriate media.

-

Drug Treatment: Treat the cells with different concentrations of oxybuprocaine for various time points.

-

JC-1 Staining: Incubate the cells with JC-1 dye. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.

-

Fluorescence Measurement: Measure the red and green fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer.

-

Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Caption: General workflow for a JC-1 mitochondrial membrane potential assay.

Caspase Activity Assay

Fluorometric or colorimetric assays are available to measure the activity of specific caspases, such as caspase-3 and caspase-9.

Protocol Outline:

-

Cell Lysis: After treatment with oxybuprocaine, lyse the cells to release their contents.

-

Substrate Addition: Add a specific fluorogenic or colorimetric substrate for the caspase of interest (e.g., DEVD for caspase-3, LEHD for caspase-9).

-

Incubation: Incubate the mixture to allow the active caspase to cleave the substrate.

-

Signal Detection: Measure the fluorescence or absorbance of the cleaved product.

-

Data Analysis: Quantify the caspase activity relative to a control.

Conclusion

This compound's interaction with cell membranes is a multifaceted process that extends beyond its primary role as a sodium channel blocker. While a detailed quantitative biophysical characterization of its direct interaction with lipid bilayers is an area requiring further investigation, its profound effects on cell membranes, particularly the induction of mitochondria-dependent apoptosis, are well-documented. The disruption of mitochondrial membrane potential and the subsequent activation of the caspase cascade are key events in its cytotoxic profile. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for future research aimed at elucidating the precise molecular mechanisms of oxybuprocaine-membrane interactions. A deeper understanding of these processes will be instrumental in the rational design of safer and more effective local anesthetics.

References

- 1. Effect of local anesthetics on the bilayer membrane of dipalmitoylphosphatidylcholine: interdigitation of lipid bilayer and vesicle-micelle transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Computational Docking of Oxybuprocaine Hydrochloride with Ion Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the computational docking of Oxybuprocaine Hydrochloride with key ion channels. While direct computational studies detailing the binding energies of Oxybuprocaine are not extensively available in public literature, this guide leverages data from structurally and functionally similar local anesthetics, such as lidocaine and bupivacaine, to provide a robust predictive model of its interactions. This document outlines the methodologies, potential binding interactions, and the underlying signaling pathways involved in the anesthetic action of this compound.

Introduction to this compound and Ion Channel Targets

This compound, also known as benoxinate, is a local anesthetic of the ester type.[1] Its primary mechanism of action involves the blockade of voltage-gated sodium channels, which are crucial for the initiation and propagation of nerve impulses.[2][3][4] By reversibly binding to these channels, Oxybuprocaine stabilizes the neuronal membrane and decreases its permeability to sodium ions, thus preventing depolarization and blocking the transmission of pain signals.[2][3] While sodium channels are the principal target, local anesthetics have also been shown to interact with other ion channels, including potassium and calcium channels, which can contribute to both their therapeutic and side-effect profiles.[5]

Computational docking and molecular dynamics simulations are powerful tools to elucidate the molecular interactions between drugs and their targets at an atomic level. These methods allow for the prediction of binding affinities, identification of key interacting residues, and understanding the conformational changes that occur upon drug binding.

Quantitative Data from Docking Studies of Local Anesthetics

Due to the limited availability of specific quantitative docking data for this compound, this section presents data from computational studies on the well-characterized local anesthetics lidocaine and bupivacaine with the human cardiac sodium channel, Nav1.5. These values provide a strong indication of the potential binding affinities and key interactions of Oxybuprocaine.

| Drug | Ion Channel Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Nav1.5) | Reference |

| Lidocaine | Human Nav1.5 | -5.13 to -12.6 | Phe1759, Tyr1766, Leu1280 (IIIS6), Asn434 (IS6) | [6][7][8] |

| Bupivacaine | Human Nav1.5 | -8.2 (IC50 = 4.51 µM) | Phe1760, Tyr1767 | [9][10] |

| Nobiletin (for comparison) | Rat Nav1.5 | -6.655 | Gln371, Lys1419, Ser1458, Phe1418, Leu1462, Phe1760 | [10] |

Note: Binding energy values can vary depending on the specific docking software, force field, and computational parameters used. The residues listed are consistently identified as being part of the local anesthetic binding site in the inner pore of the Nav1.5 channel.

Experimental Protocols for Computational Docking and Molecular Dynamics

This section details a generalized yet comprehensive protocol for conducting computational docking and molecular dynamics simulations of a small molecule ligand, such as this compound, with an ion channel target.

Ligand Preparation

A crucial first step in any docking protocol is the preparation of the ligand structure.

-

3D Structure Generation: Obtain the 3D structure of this compound. This can be done using molecular modeling software or downloaded from chemical databases like PubChem.

-

Protonation State: Determine the appropriate protonation state of the molecule at physiological pH (around 7.4). The tertiary amine in Oxybuprocaine is likely to be protonated.

-

Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., GAFF2, MMFF94) to obtain a low-energy conformation.[11]

-

File Format Conversion: Convert the prepared ligand structure to the required input format for the docking software (e.g., PDBQT for AutoDock Vina).

Protein Preparation

The target ion channel structure must be carefully prepared to ensure accurate docking results.

-

Structure Retrieval: Obtain the 3D structure of the target ion channel from the Protein Data Bank (PDB).

-

Initial Cleanup: Remove any co-crystallized ligands, water molecules, and other non-essential ions from the PDB file.

-

Adding Hydrogens: Add hydrogen atoms to the protein structure, as they are typically not resolved in crystal structures.

-

Assigning Charges: Assign partial charges to all atoms of the protein.

-

Handling Missing Residues/Loops: If there are any missing residues or loops in the crystal structure, they should be modeled using loop modeling software.

-

File Format Conversion: Convert the prepared protein structure to the appropriate format for the docking software (e.g., PDBQT).

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

-

Grid Box Generation: Define a 3D grid box that encompasses the putative binding site on the ion channel. For local anesthetics, this is typically within the central pore of the channel.[14][17] The size of the grid box should be large enough to allow the ligand to move and rotate freely.[14]

-

Docking with AutoDock Vina:

-

Configuration File: Create a configuration file that specifies the paths to the prepared ligand and receptor files, the coordinates of the center of the grid box, and its dimensions.

-

Exhaustiveness: Set the exhaustiveness parameter, which controls the thoroughness of the search. Higher values increase the chances of finding the optimal binding pose but also increase computation time.[1]

-

Execution: Run the AutoDock Vina docking calculation.

-

-

Analysis of Results:

-

Binding Affinity: The primary output is the predicted binding affinity in kcal/mol. More negative values indicate stronger binding.

-

Binding Poses: Analyze the different predicted binding poses (conformations) of the ligand within the binding site.

-

Interactions: Visualize the ligand-protein interactions (e.g., hydrogen bonds, hydrophobic interactions) for the best-scoring poses using molecular visualization software like PyMOL or Chimera.

-

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time.

-

System Setup:

-

Membrane Bilayer: Embed the docked ligand-protein complex into a realistic model of a cell membrane, such as a 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) bilayer.[12]

-

Solvation: Solvate the system with water molecules.

-

Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological ionic strength.

-

-

Force Field Selection: Choose an appropriate force field for the simulation, such as CHARMM36m for the protein and lipids, and a compatible force field for the ligand.[18]

-

Equilibration: Perform a series of equilibration steps to allow the system to relax and reach a stable temperature and pressure.

-

Production Run: Run the production MD simulation for a sufficient length of time (typically nanoseconds to microseconds) to observe the dynamics of the system.

-

Trajectory Analysis:

-

RMSD (Root Mean Square Deviation): Analyze the RMSD of the protein and ligand to assess the stability of the complex.

-

RMSF (Root Mean Square Fluctuation): Analyze the RMSF to identify flexible regions of the protein.

-

Interaction Analysis: Monitor the interactions between the ligand and the protein throughout the simulation.

-

Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to calculate the binding free energy, which can be compared with experimental data.[19]

-

Visualizations of Pathways and Workflows

Signaling Pathway of Local Anesthetics

Caption: Mechanism of action for this compound.

Computational Docking Workflow

Caption: A typical workflow for molecular docking studies.

Molecular Dynamics Simulation Workflow

Caption: Workflow for molecular dynamics simulation of a ligand-protein complex.

Conclusion

This technical guide provides a comprehensive overview of the computational docking of this compound with ion channels. While specific quantitative data for Oxybuprocaine remains elusive in the public domain, the analysis of similar local anesthetics provides a strong predictive framework for its binding characteristics. The detailed experimental protocols and workflows presented herein offer a practical guide for researchers and drug development professionals to conduct their own in silico investigations into the interactions of Oxybuprocaine and other novel anesthetic compounds with their ion channel targets. Such computational approaches are invaluable for rational drug design and for deepening our understanding of the molecular mechanisms of anesthesia.

References

- 1. Three-dimensional Quantitative Structure–activity Relationship, Molecular Docking and Absorption, Distribution, Metabolism, and Excretion Studies of Lidocaine Analogs Pertaining to Voltage-gated Sodium Channel Nav1.7 Inhibition for the Management of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound | Sodium Channel | TargetMol [targetmol.com]

- 5. scotchem.ac.uk [scotchem.ac.uk]

- 6. [PDF] Molecular Modeling of Local Anesthetic Drug Binding by Voltage-Gated Sodium Channels | Semantic Scholar [semanticscholar.org]

- 7. Molecular modeling of local anesthetic drug binding by voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Sodium Channel as a Target for Local Anesthetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New High-Affinity Peptide Ligands for Kv1.2 Channel: Selective Blockers and Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. youtube.com [youtube.com]

- 12. Effects of a carane derivative local anesthetic on a phospholipid bilayer studied by molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Pre-docking filter for protein and ligand 3D structures - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. Tutorial: Generating the Grid [dock.compbio.ucsf.edu]

- 18. Predicting and interpreting EPR spectra of POPC lipid bilayers with transmembrane α-helical peptides from all-atom molecular dynamics simulations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 19. chemrxiv.org [chemrxiv.org]

The Ophthalmic Anesthetic Oxybuprocaine Hydrochloride: A Technical Exploration of its Potential Influence on Intracellular Calcium Signaling Pathways

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Oxybuprocaine hydrochloride, a widely utilized topical anesthetic in ophthalmology, primarily exerts its therapeutic effect through the blockade of voltage-gated sodium channels, thereby inhibiting nerve impulse transmission. While this mechanism is well-established, the broader effects of oxybuprocaine on intracellular signaling cascades, particularly those governed by calcium (Ca²⁺), remain largely unexplored. This technical guide synthesizes the current understanding of local anesthetic interactions with intracellular calcium signaling and extrapolates potential mechanisms of action for this compound. Drawing parallels from related local anesthetics such as lidocaine and bupivacaine, this document explores plausible interactions with key components of the calcium signaling machinery, including voltage-gated calcium channels (VGCCs), store-operated calcium entry (SOCE), and intracellular calcium release channels—namely ryanodine receptors (RyRs) and inositol 1,4,5-trisphosphate receptors (IP₃Rs). This guide provides a framework for future research by detailing relevant experimental protocols and presenting hypothetical signaling pathways, thereby offering a roadmap for investigating the nuanced cellular effects of oxybuprocaine beyond its primary anesthetic function.

Introduction: The Expanding Role of Local Anesthetics in Cellular Signaling

Local anesthetics (LAs) are a class of drugs that reversibly block nerve conduction, leading to a loss of sensation in a localized area of the body. The principal mechanism of action for LAs, including oxybuprocaine, is the inhibition of voltage-gated sodium channels in neuronal membranes.[1][2] This blockade prevents the influx of sodium ions necessary for the depolarization of the nerve membrane, thereby halting the propagation of action potentials.[1][2]

However, emerging evidence suggests that the cellular effects of LAs are not confined to sodium channel modulation. Studies on various LAs have revealed interactions with a multitude of other ion channels and signaling pathways, with intracellular calcium homeostasis being a significant area of interest.[3][4] Calcium is a ubiquitous second messenger that governs a vast array of cellular processes, from neurotransmission and muscle contraction to gene expression and apoptosis.[2] Consequently, any modulation of intracellular calcium signaling by LAs could have profound physiological and pathological implications.

Given the structural and functional similarities among local anesthetics, it is plausible that this compound may also exert effects on intracellular calcium signaling pathways. This guide aims to provide a comprehensive overview of these potential interactions, supported by data from analogous compounds, and to furnish researchers with the necessary experimental frameworks to investigate these hypotheses.

Potential Sites of Oxybuprocaine Interaction with Intracellular Calcium Signaling

Based on studies of other local anesthetics, several key components of the intracellular calcium signaling network emerge as potential targets for oxybuprocaine.

Voltage-Gated Calcium Channels (VGCCs)

VGCCs are transmembrane proteins that open in response to membrane depolarization, allowing for the influx of extracellular calcium.[5] This calcium influx is a critical trigger for numerous cellular events, including neurotransmitter release. Several local anesthetics have been shown to inhibit VGCCs, albeit with lower potency than their effects on sodium channels.[3][6]

-

Plausible Mechanism for Oxybuprocaine: It is hypothesized that oxybuprocaine, similar to other LAs, may directly block VGCCs, thereby reducing calcium influx upon cellular stimulation. This action could contribute to its anesthetic effect by diminishing neurotransmitter release at synapses. The potency of this inhibition is likely to be concentration-dependent and may vary between different subtypes of VGCCs (e.g., L-type, N-type, P/Q-type).[6][7]

Store-Operated Calcium Entry (SOCE)

SOCE is a crucial mechanism for replenishing intracellular calcium stores, primarily within the endoplasmic reticulum (ER), and for sustaining long-term calcium signals.[8] Depletion of ER calcium stores triggers the activation of STIM proteins, which in turn activate ORAI channels in the plasma membrane, leading to calcium influx. Some anesthetics have been found to modulate SOCE.[8][9]

-

Plausible Mechanism for Oxybuprocaine: Oxybuprocaine could potentially inhibit SOCE by interfering with the interaction between STIM and ORAI proteins or by directly blocking the ORAI channel pore. Such an effect would impair the cell's ability to refill its internal calcium stores and could dampen sustained cellular responses that are dependent on extracellular calcium.

Intracellular Calcium Release Channels

The release of calcium from the ER into the cytosol is mediated by two primary types of channels: inositol 1,4,5-trisphosphate receptors (IP₃Rs) and ryanodine receptors (RyRs).

-

Inositol 1,4,5-Trisphosphate Receptors (IP₃Rs): IP₃Rs are activated by the second messenger inositol 1,4,5-trisphosphate (IP₃), which is generated following the activation of G-protein coupled receptors (GPCRs) and phospholipase C (PLC). Some local anesthetics have been shown to interfere with GPCR signaling and downstream IP₃-mediated calcium release.[3]

-

Plausible Mechanism for Oxybuprocaine: Oxybuprocaine may inhibit IP₃-mediated calcium release by acting at the level of the GPCR, G-protein, PLC, or the IP₃R itself. This would attenuate cellular responses to a wide range of hormones, neurotransmitters, and growth factors that utilize this signaling pathway.

-

-

Ryanodine Receptors (RyRs): RyRs are particularly important in excitable cells and are responsible for calcium-induced calcium release (CICR), a process where a small influx of calcium triggers a much larger release from the ER. The effects of local anesthetics on RyRs are complex and can be either inhibitory or stimulatory depending on the specific agent and experimental conditions.[10][11]

-

Plausible Mechanism for Oxybuprocaine: Oxybuprocaine could potentially modulate RyR function, either enhancing or inhibiting its activity. An inhibitory effect would lead to a reduction in the amplification of calcium signals, while a stimulatory effect could lead to depletion of intracellular stores and aberrant calcium signaling.

-

Quantitative Data from Related Local Anesthetics

While direct quantitative data for oxybuprocaine's effects on calcium signaling is lacking, the following tables summarize findings for other commonly studied local anesthetics to provide a comparative context for future research.

Table 1: Effects of Local Anesthetics on Voltage-Gated Calcium Channel-Mediated Calcium Transients

| Local Anesthetic | Cell Type | Concentration | Effect | Reference |

| Bupivacaine | Rat Dorsal Root Ganglion Neurons | 50 µM | 30.5% inhibition of KCl-evoked [Ca²⁺]i increase | [1][12] |

| Levobupivacaine | Rat Dorsal Root Ganglion Neurons | 50 µM | 37.5% inhibition of KCl-evoked [Ca²⁺]i increase | [1][12] |

| Lidocaine | Porcine Tracheal Smooth Muscle | 1 mM | Inhibition of extracellular Ca²⁺ influx | [13] |

| Mepivacaine | SH-SY5Y Neuronal Cells | 0.1-2.3 mM | Concentration-dependent inhibition of KCl-evoked [Ca²⁺]i transients | [3] |

| Ropivacaine | SH-SY5Y Neuronal Cells | 0.1-2.3 mM | Concentration-dependent inhibition of KCl-evoked [Ca²⁺]i transients | [3] |

Table 2: Effects of Local Anesthetics on Ryanodine Receptors

| Local Anesthetic | Preparation | Effect | Key Findings | Reference |

| Tetracaine | Skeletal Muscle Sarcoplasmic Reticulum | Inhibition | IC₅₀ of 0.12 mM for ryanodine binding | [10] |